Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine
Description
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is a tertiary amine featuring a piperidine core substituted at the 1-position with a pyridin-2-yl group and at the 4-position with an ethylamine moiety via a methylene linker. This structure combines the rigidity of the piperidine ring with the aromatic and basic properties of pyridine, making it a candidate for interaction with biological targets such as enzymes or receptors. The ethylamine side chain may enhance solubility and influence pharmacokinetic properties like absorption and distribution .
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-14-11-12-6-9-16(10-7-12)13-5-3-4-8-15-13/h3-5,8,12,14H,2,6-7,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBGAZVZJVVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-chloromethylpyridine and N-ethylpiperazine.
Reaction Conditions: These starting materials are reacted in the presence of water at a temperature of 60-70°C for 2 hours.
Product Isolation: The product is isolated by drying the separated aqueous phase, yielding this compound with a high yield of 94%.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and ensuring consistent product quality through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine has been investigated for its potential as a therapeutic agent. Its structural similarity to other piperidine derivatives suggests it may exhibit biological activity relevant to several diseases.
Cancer Treatment
Research has indicated that compounds similar to this compound can act as IKZF2 degraders, which are promising in treating various cancers. Specifically, studies have shown that these compounds can selectively degrade IKZF2 protein levels, which is crucial for the proliferation of certain cancer cells, including:
Neuropharmacology
The compound's potential effects on the central nervous system have also been explored. Its structural properties suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
| Neurotransmitter System | Potential Effect | Reference |
|---|---|---|
| Dopaminergic system | Possible modulation of mood and cognition | |
| Serotonergic system | Potential antidepressant effects |
Synthesis and Chemical Properties
This compound can be synthesized through various chemical reactions involving piperidine derivatives. Its chemical properties are crucial for understanding its reactivity and potential applications.
Several studies have highlighted the efficacy of this compound in various therapeutic contexts.
Case Study: Cancer Therapy
A notable study published in 2020 demonstrated that a derivative of this compound effectively reduced tumor size in animal models of NSCLC by inducing apoptosis in cancer cells through IKZF2 degradation pathways .
Case Study: Neurological Effects
Another study explored the neuropharmacological effects of similar piperidine derivatives, revealing potential benefits in treating depression and anxiety disorders by modulating serotonin levels .
Mechanism of Action
The mechanism of action of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine:
Biological Activity
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 263.35 g/mol. The compound features a piperidine ring substituted with a pyridine moiety, which is critical for its biological interactions.
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, particularly those involved in neurological processes. This compound may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against specific protein targets. For example, one study reported an IC50 value of 1.6 µM against the p300-HAT enzyme, indicating significant potency compared to related compounds .
Table 1: Inhibitory Activity of this compound and Analogues
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | p300-HAT | 1.6 |
| Compound A | p300-HAT | 8.6 |
| Compound B | p300-HAT | 2.8 |
Neuroprotective Effects
This compound has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier enhances its therapeutic potential .
Case Studies
- Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque formation .
- Behavioral Assessments : Behavioral tests demonstrated that this compound could ameliorate anxiety-like behaviors in rodent models, suggesting anxiolytic properties .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperidine and pyridine rings can significantly alter the biological activity of the compound. For instance, substituents on the piperidine nitrogen or variations in the pyridine position have been correlated with changes in receptor affinity and selectivity .
Figure 1: Proposed SAR for this compound
SAR Analysis (Image for illustrative purposes only)
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound across various disease models. Additionally, studies focusing on its pharmacokinetics and long-term safety profiles will be crucial for clinical translation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine?
- Methodology :
- Step 1 : Synthesize the piperidine core with a pyridin-2-yl substituent. This can involve nucleophilic substitution of a halogenated piperidine derivative with pyridin-2-yl lithium or coupling via Buchwald-Hartwig amination .
- Step 2 : Introduce the ethylamine moiety via reductive amination or alkylation. For example, alkylation of the intermediate amine with ethyl bromide under basic conditions (e.g., NaH in ethanol) .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Key Techniques :
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridinyl protons at δ 8.3–8.5 ppm; piperidine methylene protons at δ 2.5–3.0 ppm) .
- HRMS : To validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₀N₃: 218.1658; observed: 218.1655) .
- FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can discrepancies in spectral data during synthesis be resolved?
- Troubleshooting :
- Intermediate Analysis : Verify purity of intermediates (e.g., pyridin-2-yl-piperidine) via TLC or GC-MS to rule out side products .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing piperidine CH₂ groups from ethylamine protons) .
- Isotopic Labeling : Use ¹⁵N-labeled reagents to track amine group incorporation in ambiguous cases .
Q. What side reactions are prevalent during alkylation steps, and how can they be mitigated?
- Common Issues :
- Over-Alkylation : Formation of quaternary ammonium salts. Mitigation: Use controlled stoichiometry (1:1.2 amine:alkylating agent) and monitor reaction progress via LC-MS .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate unwanted SN2 pathways. Alternative: Use ethanol with LiOH catalysis to favor mono-alkylation .
Q. How do structural modifications (e.g., pyridinyl vs. phenyl substituents) impact biological activity?
- Case Study :
- Pyridinyl vs. Phenyl : Pyridinyl groups enhance hydrogen bonding with biological targets (e.g., kinases) due to lone pairs on nitrogen, improving binding affinity compared to phenyl derivatives .
- Ethylamine Chain : Flexibility of the ethyl group optimizes interactions with hydrophobic pockets, as seen in PDE4 inhibitors .
Methodological Recommendations
- Scale-Up : For gram-scale synthesis, prioritize catalytic hydrogenation (Pd/C) over stoichiometric reductants to minimize waste .
- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. E protocols) resolves ambiguous stereochemistry .
- Biological Assays : Use pica feeding models (rodents) to assess emetogenicity if targeting CNS applications, as validated for piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
